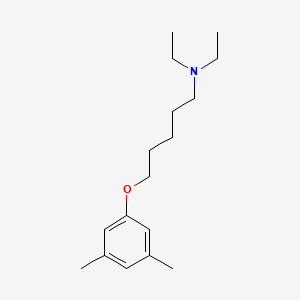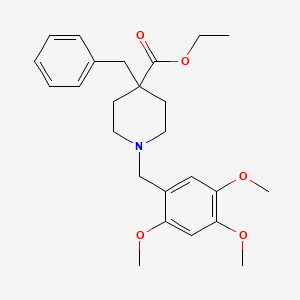
5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 3 and 5, attached to a pentan-1-amine backbone with diethyl substitutions on the nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the reaction of 3,5-dimethylphenol with N,N-diethylpentan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenoxy group may play a crucial role in binding to these targets, while the diethylpentan-1-amine backbone provides structural stability and enhances the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
- Metaxalone (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone)
Uniqueness
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific substitution pattern and the presence of the diethylpentan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)10-8-7-9-11-19-17-13-15(3)12-16(4)14-17/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNOUVPYBYOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B5115975.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![5-chloro-N-{3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitroaniline](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)
![N-[(4-chlorophenyl)methyl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B5116009.png)
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)
